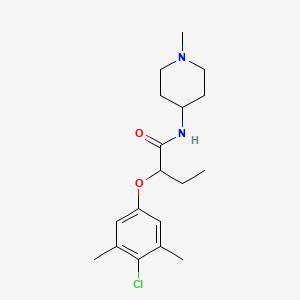
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B cells and plays a critical role in B cell receptor signaling. Inhibition of BTK by 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide leads to inhibition of downstream signaling pathways, ultimately resulting in the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide inhibits cell proliferation and induces apoptosis. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to inhibit the migration and invasion of cancer cells. In autoimmune diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to suppress the production of autoantibodies and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is that it is a selective inhibitor of BTK, which may reduce the risk of off-target effects. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have good pharmacokinetic properties, which may make it suitable for use in vivo. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of research is the development of combination therapies that include 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. For example, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide may be combined with other small molecule inhibitors or with immunotherapies to enhance their efficacy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. Finally, future studies may focus on the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in clinical trials.
Synthesemethoden
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 1-bromo-3-chloropropane to form 2-(4-chloro-3,5-dimethylphenoxy)propane. This intermediate is then reacted with 1-methyl-4-piperidinamine to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is being studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have immunomodulatory effects, which may make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-5-16(18(22)20-14-6-8-21(4)9-7-14)23-15-10-12(2)17(19)13(3)11-15/h10-11,14,16H,5-9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMOMLQYONPFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896289.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4896317.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)
![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)
![1,1'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(2,5-pyrrolidinedione)](/img/structure/B4896348.png)
![1-ethoxy-2-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4896352.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4896356.png)
![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)